Ifenprodil

NMDA Receptor Pharmacology Subunit Selectivity Polyamine Site Antagonism

Ifenprodil is the definitive GluN2B-selective NMDA receptor antagonist for researchers requiring subunit precision. With an IC50 of 0.27 μM at NR1A/NR2B vs. >100 μM at NR1A/NR2A, it isolates GluN2B-mediated signaling at 0.1–1 μM without confounding off-target NMDA effects. Its unique activity-dependent antagonism (5.2-fold affinity increase with agonist concentration) enables kinetic state probing unattainable with generic antagonists. Threo-ifenprodil's ~2 nM Ki at sigma-2 receptors further provides a dual-purpose tool for sigma-2 research. Choose Ifenprodil for experimental designs where broad-spectrum blockers introduce unacceptable confounding variables.

Molecular Formula C21H27NO2
Molecular Weight 325.4 g/mol
CAS No. 23210-56-2
Cat. No. B1662929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIfenprodil
CAS23210-56-2
Synonyms2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-2-methyl-1-ethanol
4-benzyl-alpha-(p-hydroxyphenyl)-beta-methyl-1-piperidineethanol
61 91 RC
ifenprodil
ifenprodil hydrochloride
ifenprodil hydrochloride, (+-)-isomer
ifenprodil tartrate
ifenprodil tartrate (1:1), (R*,S*)-(+-)-(R-(R*,R*))-isomer
ifenprodil tartrate (1:1), (R-(R*,R*))-isomer
ifenprodil tartrate (2:1), (R-(R*,R*))-isomer
ifenprodil, (R*,S*)-(+-)-isomer
ifenprodil, tartrate(R-(R*,R*))-isomer
Vadilex
Molecular FormulaC21H27NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3
InChIKeyUYNVMODNBIQBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ifenprodil (CAS 23210-56-2): Pharmacological Profile and NMDA Receptor Selectivity


Ifenprodil is a phenylethanolamine derivative that acts as an atypical, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. It exhibits high selectivity for the GluN2B (NR2B) subunit-containing NMDA receptors over other subtypes [1]. Its mechanism involves activity-dependent inhibition and an increase in proton inhibition of the receptor [2]. This selectivity profile, combined with its activity at sigma receptors and α1 adrenergic receptors, distinguishes it from broad-spectrum NMDA antagonists.

Why Substituting Ifenprodil with Generic NMDA Antagonists Compromises Research Outcomes


Ifenprodil is not interchangeable with generic NMDA receptor antagonists due to its unique subunit selectivity, polypharmacology, and specific activity-dependent mechanism. Unlike broad-spectrum channel blockers such as dizocilpine (MK-801) or competitive antagonists, ifenprodil selectively targets GluN2B-containing NMDA receptors, which are implicated in distinct physiological and pathological processes [1]. Furthermore, ifenprodil also binds with high affinity to sigma-2 receptors and α1 adrenergic receptors, creating a distinct pharmacological signature that cannot be replicated by simple substitution [2]. This complex profile is essential for researchers studying specific neuronal pathways or validating therapeutic hypotheses, as using alternative compounds would introduce confounding off-target effects and alter experimental outcomes.

Quantitative Evidence for Ifenprodil Differentiation Against Key Comparators


GluN2B Subunit Selectivity: Ifenprodil vs. Eliprodil in Recombinant Receptors

In a direct head-to-head comparison using Xenopus oocytes expressing rat NR1A/NR2A and NR1A/NR2B receptors, ifenprodil demonstrated significantly higher potency and selectivity for the NR2B-containing receptor subtype compared to eliprodil. Ifenprodil antagonized NMDA responses at NR1A/NR2B with an IC50 of 0.27 μM, while eliprodil was less potent with an IC50 of 3.0 μM [1]. Both compounds were inactive at NR1A/NR2A receptors (IC50 > 100 μM).

NMDA Receptor Pharmacology Subunit Selectivity Polyamine Site Antagonism

Sigma-2 Receptor Binding Affinity: Threo-Ifenprodil vs. Eliprodil

In a comparative radioligand binding study using rat brain membranes, threo-ifenprodil exhibited exceptionally high affinity for sigma-2 (σ2) receptors, with a Ki of approximately 2 nM [1]. In contrast, the close structural analog eliprodil showed much lower affinity for the same site, with a Ki of approximately 630 nM [1].

Sigma Receptor Pharmacology Polypharmacology Receptor Binding Assay

Stereochemical Differentiation: (1R,2R)-Ifenprodil vs. Other Stereoisomers

A systematic stereochemical analysis revealed that (1R,2R)-ifenprodil possesses the highest affinity for GluN2B-NMDA receptors (Ki = 5.8 nM) and the greatest inhibitory activity in functional ion flux assays (IC50 = 223 nM) among all four stereoisomers [1]. This isomer also demonstrated high selectivity for GluN2B-NMDA receptors over adrenergic, serotonergic, and σ1 receptors [1].

Stereochemistry Structure-Activity Relationship NMDA Receptor Antagonism

hERG Channel Inhibition: Threo-Ifenprodil vs. Ifenprodil

Threo-ifenprodil hemitartrate has been identified as a potent inhibitor of the hERG potassium channel, with an IC50 of 88 nM . This activity is associated with antiarrhythmic effects in vivo but also carries a significant risk of QT interval prolongation [1]. This hERG inhibition is a notable differentiating feature of the threo isomer compared to the parent compound ifenprodil, and it underscores the critical importance of distinguishing between stereoisomers for both experimental design and safety considerations.

Cardiac Safety Pharmacology hERG Channel Polypharmacology

Activity-Dependent Mechanism: Ifenprodil's Unique Kinetic Profile

Ifenprodil exhibits a novel mechanism of activity-dependent NMDA receptor antagonism. Whole-cell voltage-clamp recordings in rat cultured cortical neurons revealed that ifenprodil inhibition curves against 10 μM and 100 μM NMDA-evoked currents yielded IC50 values of 0.88 μM and 0.17 μM, respectively [1]. This demonstrates that the apparent affinity of ifenprodil for the NMDA receptor increases in an NMDA concentration-dependent manner. Furthermore, ifenprodil binding results in a 6-fold higher affinity of the receptor for glutamate site agonists [1].

NMDA Receptor Kinetics Activity-Dependent Antagonism Neuropharmacology

In Vivo Neuroprotection: Ifenprodil vs. SL 82.0715 (Eliprodil) in METH-Induced Neurotoxicity

In a mouse model of methamphetamine (METH)-induced dopaminergic neurotoxicity, both ifenprodil and SL 82.0715 (eliprodil) provided dose-dependent protection against METH-induced decreases in neostriatal dopamine content and tyrosine hydroxylase activity [1]. Both compounds were administered at doses of 25-50 mg/kg/injection, demonstrating comparable in vivo efficacy in this specific neuroprotection paradigm.

Neuroprotection In Vivo Pharmacology Methamphetamine Toxicity

Optimized Application Scenarios for Ifenprodil Based on Quantitative Evidence


Investigating GluN2B-Specific NMDA Receptor Function in Native Tissues

Given its high selectivity for GluN2B-containing NMDA receptors (IC50 = 0.27 μM at NR1A/NR2B vs. >100 μM at NR1A/NR2A), ifenprodil is the preferred tool for isolating the contribution of GluN2B subunits in complex neuronal circuits and native tissue preparations where multiple NMDA receptor subtypes are co-expressed [1]. Its use at concentrations around 0.1-1 μM allows for selective GluN2B blockade without significant interference at other NMDA receptor subtypes, enabling more precise pharmacological dissection than broader-spectrum antagonists.

Probing Sigma-2 Receptor Pharmacology in Cellular and Biochemical Assays

Threo-ifenprodil's exceptionally high affinity for sigma-2 receptors (Ki ≈ 2 nM) makes it a valuable ligand for studying sigma-2 receptor function, particularly in the absence of other selective sigma-2 tools [1]. Researchers can leverage this high affinity for radioligand binding assays, receptor autoradiography, and functional studies aimed at elucidating sigma-2 receptor-mediated signaling pathways, with the understanding that concurrent GluN2B antagonism must be controlled for in the experimental design.

Activity-Dependent Modulation of NMDA Receptors in Electrophysiology Studies

Ifenprodil's unique activity-dependent antagonism, characterized by a 5.2-fold increase in apparent affinity with higher NMDA concentrations, makes it an essential tool for investigating the kinetic states and dynamic regulation of NMDA receptors [1]. Electrophysiologists can exploit this property to probe the relationship between receptor activation and antagonist sensitivity, providing insights into the conformational states of the receptor and the mechanisms of use-dependent block that are not accessible with traditional competitive or non-competitive antagonists.

Preclinical Neuroprotection Studies with Defined Polypharmacology

In animal models of excitotoxicity or neurodegeneration, ifenprodil offers a defined polypharmacological profile that includes GluN2B antagonism, sigma-2 agonism, and α1 adrenergic antagonism [1][2]. This multi-target activity may be advantageous in complex disease models where multiple pathways contribute to pathology, and where a more selective compound might lack efficacy. Researchers can use ifenprodil as a reference compound to benchmark the effects of more selective GluN2B antagonists or to explore the therapeutic potential of combined target engagement.

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